molecular formula C24H16ClFN4O2S B2684386 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 536712-76-2

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2684386
CAS No.: 536712-76-2
M. Wt: 478.93
InChI Key: JUFFXKJKLYPBOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C₁₈H₁₁ClN₂O₂S₂ , with a molecular weight of approximately 386.88 g/mol . The 3D arrangement of atoms and bond angles would be crucial for understanding its properties.

Scientific Research Applications

Antimicrobial Agents

Research has shown that certain derivatives similar to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, characterized by physical and spectral data, have demonstrated promising activities against various pathogenic microorganisms, indicating potential applications in combating infectious diseases (Debnath & Ganguly, 2015).

Analgesic and Anti-inflammatory Agents

Similar compounds have also been investigated for their potential analgesic and anti-inflammatory properties. A study synthesized and evaluated novel derivatives for these properties, indicating potential therapeutic applications in managing pain and inflammation (Farag et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Innovative research has explored the use of related compounds in the fields of photochemistry and biochemistry. Studies include the synthesis and spectroscopic examination of analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interaction with biological molecules like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Thrombin Inhibition

Research has also been conducted on acetamide derivatives with a focus on their potential as thrombin inhibitors. These compounds have been evaluated for their ability to inhibit thrombin, an enzyme involved in blood coagulation, suggesting their relevance in developing new anticoagulant drugs (Lee et al., 2007).

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-4-3-5-17(12-14)30-23(32)22-21(18-6-1-2-7-19(18)28-22)29-24(30)33-13-20(31)27-16-10-8-15(26)9-11-16/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFFXKJKLYPBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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